3-[4-(4-ethoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole
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Overview
Description
3-[4-(4-ethoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole is a complex organic compound that belongs to the class of triazoles and indoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, while indoles are bicyclic structures consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-ethoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of 4-(4-ethoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole, which can be achieved through the reaction of 4-ethoxyphenyl hydrazine with carbon disulfide and subsequent cyclization with hydrazine hydrate .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction parameters such as temperature and pressure, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-ethoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-(4-ethoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[4-(4-ethoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds with amino acid residues in proteins, while the indole moiety can participate in π-π interactions with aromatic residues. These interactions can lead to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-ethoxyphenyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole
- 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Uniqueness
3-[4-(4-ethoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole is unique due to the combination of the triazole and indole moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[4-(4-ethoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-3-24-14-10-8-13(9-11-14)23-18(21-22-19(23)25-2)16-12-20-17-7-5-4-6-15(16)17/h4-12,20H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAFYPOUVSPKQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SC)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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